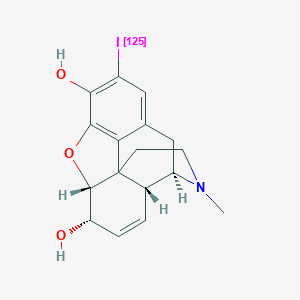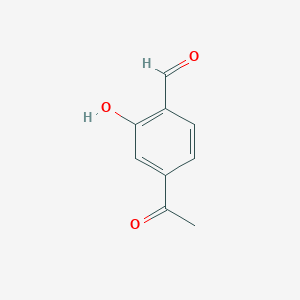![molecular formula C20H20Cl2N2O B028479 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine CAS No. 19618-30-5](/img/structure/B28479.png)
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as BIS-001, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism Of Action
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine induces apoptosis and cell cycle arrest in cancer cells. In addition, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical And Physiological Effects
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis and cell cycle arrest, reduction of inflammation, and neuroprotection.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
In scientific research involving 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In addition, future research could focus on improving the solubility of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine to increase its effectiveness in lab experiments and potential clinical applications. Other future directions could include the development of new CK2 inhibitors based on the structure of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Synthesis Methods
The synthesis of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 1,1,1-trichloroethane in the presence of sodium hydroxide to form 4-chlorocinnamic acid. This intermediate is then condensed with 4-methylpiperazine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Scientific Research Applications
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
CAS RN |
19618-30-5 |
|---|---|
Product Name |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Molecular Formula |
C20H20Cl2N2O |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20Cl2N2O/c1-23-10-12-24(13-11-23)20(25)14-19(15-2-6-17(21)7-3-15)16-4-8-18(22)9-5-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
SROAMJVVHOYPKJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
synonyms |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



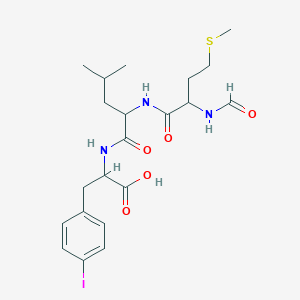
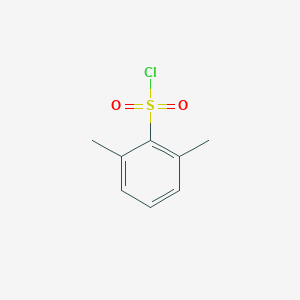
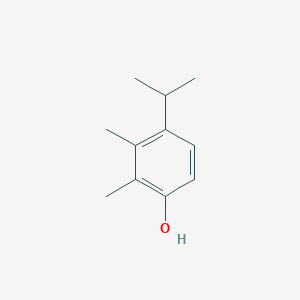
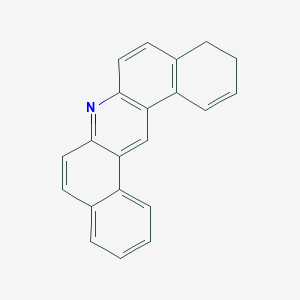
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
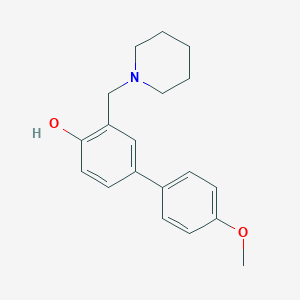

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
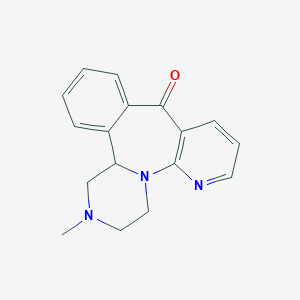
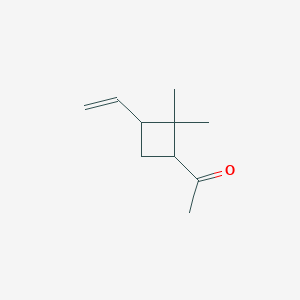
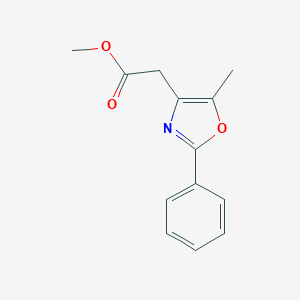
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
